
4H-1-Benzopyran-4-one, 6-chloro-2-(2-furanyl)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely distributed in the plant kingdom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 6-chloro-4-hydroxycoumarin with furfural in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxycoumarin: A precursor in the synthesis of 6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one.
Furfural: Another precursor used in the synthesis.
Other Chromones: Compounds with similar chromone structures but different substituents.
Uniqueness
6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one is unique due to its specific combination of a chloro group, a furan ring, and a chromone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
24933-96-8 |
|---|---|
Molecular Formula |
C13H7ClO4 |
Molecular Weight |
262.64 g/mol |
IUPAC Name |
6-chloro-2-(furan-2-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C13H7ClO4/c14-7-3-4-9-8(6-7)11(15)12(16)13(18-9)10-2-1-5-17-10/h1-6,16H |
InChI Key |
WDSHFCZROGPLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


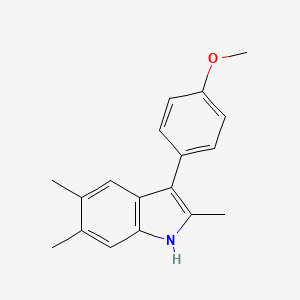
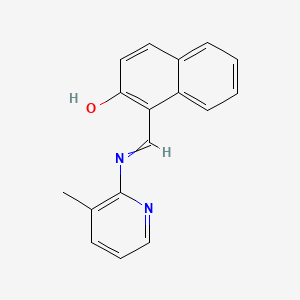
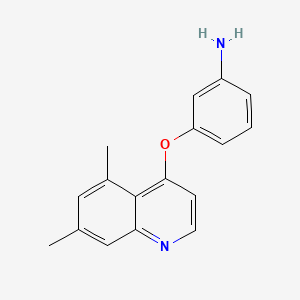


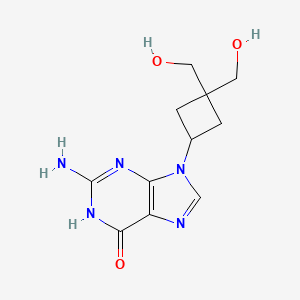




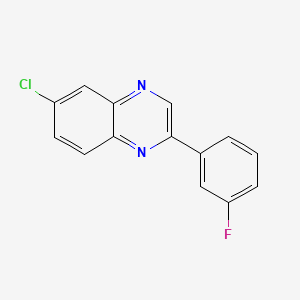


![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
